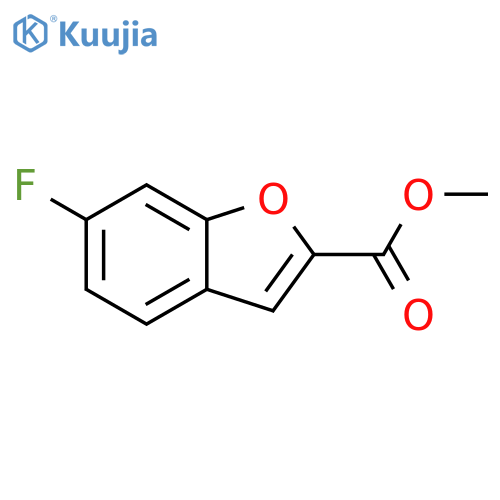

Cas no 2105823-45-6 (6-Fluoro-benzofuran-2-carboxylic acid methyl ester)

2105823-45-6 structure

商品名:6-Fluoro-benzofuran-2-carboxylic acid methyl ester

6-Fluoro-benzofuran-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-benzofuran-2-carboxylic acid methyl ester

- 2-Benzofurancarboxylic acid, 6-fluoro-, methyl ester

- Methyl 6-fluoro-2-benzofurancarboxylate

- 2105823-45-6

- 6-Fluorobenzofuran-2-carboxylic acid methyl ester

- Methyl 6-fluorobenzofuran-2-carboxylate

- EN300-784974

- methyl 6-fluoro-1-benzofuran-2-carboxylate

- SCHEMBL20559147

-

- インチ: 1S/C10H7FO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3

- InChIKey: ZJZSVBINTUWFLW-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(F)=CC=C2C=C1C(OC)=O

計算された属性

- せいみつぶんしりょう: 194.03792224g/mol

- どういたいしつりょう: 194.03792224g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 39.4Ų

6-Fluoro-benzofuran-2-carboxylic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-784974-1.0g |

methyl 6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 1.0g |

$871.0 | 2024-05-22 | |

| 1PlusChem | 1P021VW2-100mg |

methyl6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 100mg |

$434.00 | 2023-12-19 | |

| Aaron | AR021W4E-1g |

methyl6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 1g |

$1223.00 | 2025-02-14 | |

| 1PlusChem | 1P021VW2-2.5g |

methyl6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 2.5g |

$2172.00 | 2023-12-19 | |

| Enamine | EN300-784974-0.5g |

methyl 6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 0.5g |

$679.0 | 2024-05-22 | |

| Enamine | EN300-784974-2.5g |

methyl 6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 2.5g |

$1707.0 | 2024-05-22 | |

| Aaron | AR021W4E-2.5g |

methyl6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 2.5g |

$2373.00 | 2023-12-15 | |

| 1PlusChem | 1P021VW2-5g |

methyl6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 5g |

$3183.00 | 2023-12-19 | |

| Aaron | AR021W4E-250mg |

methyl6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 250mg |

$618.00 | 2025-02-14 | |

| 1PlusChem | 1P021VW2-1g |

methyl6-fluoro-1-benzofuran-2-carboxylate |

2105823-45-6 | 95% | 1g |

$1139.00 | 2023-12-19 |

6-Fluoro-benzofuran-2-carboxylic acid methyl ester 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

2105823-45-6 (6-Fluoro-benzofuran-2-carboxylic acid methyl ester) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量